Acétate de guanabenz

Vue d'ensemble

Description

L’acétate de guanabenz est un agoniste alpha-2 adrénergique à action centrale utilisé principalement comme antihypertenseur. Il est connu pour sa capacité à réduire l’hypertension artérielle en stimulant les récepteurs alpha-adrénergiques centraux, ce qui entraîne une diminution du flux sympathique du cerveau vers le système circulatoire périphérique . L’this compound est également étudié pour ses propriétés anti-inflammatoires potentielles et son rôle dans le traitement de diverses pathologies .

Mécanisme D'action

L’acétate de guanabenz exerce ses effets antihypertenseurs en stimulant les récepteurs alpha-2 adrénergiques centraux. Cette stimulation conduit à une diminution du flux sympathique du cerveau vers le cœur, les reins et la vasculature périphérique. En conséquence, il y a une réduction de la pression artérielle systolique et diastolique, ainsi qu’un léger ralentissement du rythme cardiaque . L’administration chronique d’this compound entraîne également une diminution de la résistance vasculaire périphérique .

Composés Similaires :

Guanoxabenz : Un autre agoniste alpha-2 adrénergique aux propriétés antihypertensives similaires.

Clonidine : Un agoniste alpha-2 adrénergique largement utilisé pour traiter l’hypertension et certains troubles psychiatriques.

Unicité de l’this compound : L’this compound est unique en raison de son affinité de liaison spécifique et de sa sélectivité pour les récepteurs alpha-2 adrénergiques. Ses propriétés anti-inflammatoires potentielles et sa capacité à améliorer l’efficacité des siARN le distinguent encore davantage des autres composés similaires .

Applications De Recherche Scientifique

Guanabenz acetate has a wide range of scientific research applications:

Analyse Biochimique

Biochemical Properties

Guanabenz acetate interacts with alpha-2A and alpha-2B adrenergic receptors . As an agonist, it binds to these receptors and activates them . This interaction is crucial for its antihypertensive effect .

Cellular Effects

Guanabenz acetate has been found to have significant effects on various types of cells. For instance, it has been shown to markedly increase the cellular internalization and target mRNA silencing of hydrophobically modified siRNAs (hsiRNAs), yielding a significant decrease in hsiRNA IC50 . This suggests that Guanabenz acetate can enhance the cellular uptake and efficacy of certain biomolecules .

Molecular Mechanism

The molecular mechanism of Guanabenz acetate’s antihypertensive effect is thought to be due to central alpha-adrenergic stimulation . This results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to a decrease in systolic and diastolic blood pressure and a slight slowing of pulse rate . Chronic administration of Guanabenz acetate also causes a decrease in peripheral vascular resistance .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Guanabenz acetate in laboratory settings are limited, it has been shown that Guanabenz acetate can have long-term effects on cellular function. For instance, it has been found to markedly increase the cellular internalization and target mRNA silencing of hsiRNAs .

Dosage Effects in Animal Models

In animal models, Guanabenz acetate has been shown to have significant effects. For instance, intraperitoneal administration of Guanabenz acetate for 25 days to obese rats resulted in a significant decrease in body weight compared to the baseline values .

Metabolic Pathways

Guanabenz acetate is metabolized in the liver

Transport and Distribution

Guanabenz acetate is absorbed from the gastrointestinal tract, with approximately 75% of the drug being absorbed

Subcellular Localization

Given its mechanism of action, it is likely that Guanabenz acetate interacts with alpha-2 adrenergic receptors, which are located on the cell membrane .

Méthodes De Préparation

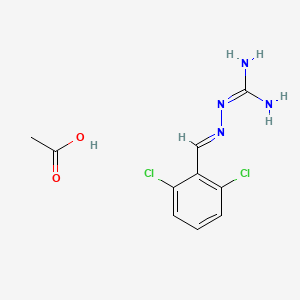

Voies de Synthèse et Conditions de Réaction : L’acétate de guanabenz est synthétisé par condensation de la 2,6-dichlorobenzaldéhyde avec l’aminoguanidine. La réaction implique la formation d’une base de Schiff, suivie de l’ajout d’acide acétique pour former le sel d’acétate .

Méthodes de Production Industrielle : En milieu industriel, la synthèse de l’this compound implique les étapes suivantes :

Réaction de Condensation : La 2,6-dichlorobenzaldéhyde est mise à réagir avec l’aminoguanidine en présence d’un solvant approprié pour former la base de Schiff.

Formation du Sel d’Acétate : La base de Schiff est ensuite traitée avec de l’acide acétique pour obtenir l’this compound.

Purification : Le produit est purifié par recristallisation ou d’autres méthodes appropriées pour atteindre la pureté souhaitée.

Types de Réactions :

Réduction : Les réactions de réduction impliquant l’this compound ne sont pas non plus largement étudiées.

Substitution : L’this compound peut participer à des réactions de substitution, en particulier impliquant le cycle aromatique chloré.

Réactifs et Conditions Courants :

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium pourraient être utilisés.

Substitution : Les réactions d’halogénation peuvent impliquer des réactifs tels que le chlore ou le brome dans des conditions contrôlées.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques correspondants, tandis que les réactions de substitution peuvent introduire différents groupes fonctionnels sur le cycle aromatique .

4. Applications de la Recherche Scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Guanoxabenz: Another alpha-2 adrenergic agonist with similar antihypertensive properties.

Guanfacine: Used to treat hypertension and attention deficit hyperactivity disorder (ADHD), it has a similar mechanism of action.

Clonidine: A widely used alpha-2 adrenergic agonist for treating hypertension and certain psychiatric disorders.

Uniqueness of Guanabenz Acetate: Guanabenz acetate is unique in its specific binding affinity and selectivity for alpha-2 adrenergic receptors. Its potential anti-inflammatory properties and ability to enhance the efficacy of siRNAs further distinguish it from other similar compounds .

Propriétés

Numéro CAS |

23256-50-0 |

|---|---|

Formule moléculaire |

C10H12Cl2N4O2 |

Poids moléculaire |

291.13 g/mol |

Nom IUPAC |

acetic acid;2-[(2,6-dichlorophenyl)methylideneamino]guanidine |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |

Clé InChI |

MCSPBPXATWBACD-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |

SMILES isomérique |

CC(=O)O.C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl |

SMILES canonique |

CC(=O)O.C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl |

Apparence |

White to off-white solid powder. |

Color/Form |

White solid from acetonitrile White to almost white powde |

melting_point |

227-229 °C (decomposition) |

Key on ui other cas no. |

23256-50-0 |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

5051-62-7 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Solubility of 50 mg/ml in alcohol at 25 °C In water, 11 mg/ml @ 25 °C |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,6 Dichlorobenzylideneaminoguanidine 2,6-Dichlorobenzylideneaminoguanidine Acetate Wyeth-Ayerst, Guanabenz Acetate, Guanabenz BR 750 BR-750 BR750 Guanabenz Guanabenz Acetate Guanabenz Acetate Wyeth-Ayerst Guanabenz Monoacetate Monoacetate, Guanabenz WY 8678 WY-8678 WY8678 Wyeth Ayerst of Guanabenz Acetate Wyeth-Ayerst of Guanabenz Acetate Wytensin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.